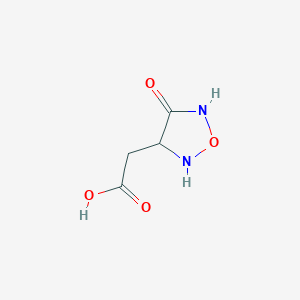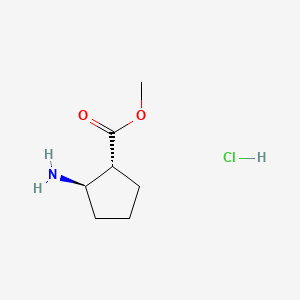
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide or other carbonyl-containing reagents. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base to form the oxadiazole ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of dihydro-oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce dihydro-oxadiazole derivatives.
Scientific Research Applications
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which 2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid exerts its effects is primarily through its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar chemical properties but different biological activities.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry as a scaffold for drug development.
2,5-Dihydro-1,2,4-oxadiazole: Shares structural similarities but has distinct reactivity and applications.
Uniqueness
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H6N2O4 |
|---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
2-(4-oxo-1,2,5-oxadiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C4H6N2O4/c7-3(8)1-2-4(9)6-10-5-2/h2,5H,1H2,(H,6,9)(H,7,8) |
InChI Key |
QGSROOIBYRYOQP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NON1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12330939.png)

![3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-](/img/structure/B12330950.png)



![((3aR,4R,6R,6aR)-6-((E)-4-(hydroxyimino)-2-oxotetrahydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B12330966.png)
![2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12330967.png)




![3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12331016.png)
